Urolithin D Tetramethyl Ether
Description
Urolithin D Tetramethyl Ether is a methylated derivative of Urolithin D, a gut microbiota metabolite derived from ellagitannins found in pomegranates, nuts, and berries. Urolithins are hydroxylated dibenzo-α-pyrone compounds formed via the biotransformation of ellagic acid, which itself originates from ellagitannins . Methylation of urolithins, such as this compound, typically occurs via enzymatic processes (e.g., catechol-O-methyltransferase) or synthetic modifications to enhance stability, bioavailability, or central nervous system (CNS) penetration . This compound is characterized by four methyl groups attached to hydroxyl positions, which may influence its physicochemical properties and biological activity compared to non-methylated urolithins .
Properties
CAS No. |
146776-39-8 |
|---|---|
Molecular Formula |
C₁₇H₁₆O₆ |
Molecular Weight |
316.31 |
Synonyms |
3,4,8,9-Tetramethoxy-6H-dibenzo[b,d]pyran-6-one_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Bioactive Properties of Urolithins and Their Methyl Ethers
Notes:
- Urolithin B exhibits the highest antiproliferative potency in vitro, while methylation of Urolithin C diminishes activity .
Pharmacokinetic and Metabolic Profiles
- Urolithin A and B : Rapidly conjugated to glucuronides or sulfates in vivo, limiting systemic exposure. Methyl ether derivatives (e.g., Urolithin A 8-Methyl Ether) show improved resistance to phase II metabolism .
- This compound : Predicted to exhibit prolonged half-life due to reduced metabolic degradation of methyl groups. May bypass gut metabolism, enhancing CNS delivery .
Q & A
Q. What validated analytical methods are available for quantifying Urolithin D Tetramethyl Ether in biological matrices?
A fluorescence-based HPLC method is widely used for sensitive quantification. This method leverages the compound’s intrinsic fluorescence properties, which are influenced by substituent effects on the benzo[c]chromen-6-one core. Methyl ether derivatives, including this compound, exhibit lower fluorescence intensity compared to non-methylated urolithins (e.g., Urolithin A/B), necessitating optimized detection parameters such as excitation/emission wavelengths and column chemistry . Validation metrics (linearity, LOD, LOQ) should adhere to ICH guidelines, with coefficients of determination ≥0.9990 for calibration curves .
Q. How can researchers isolate this compound from natural sources or synthetic pathways?
Isolation typically involves solvent partitioning (e.g., ethyl acetate/petroleum ether) followed by recrystallization. For example, raw shilajit extracts can yield Urolithin B, which is methylated enzymatically or chemically to produce methyl ether derivatives. Purity is confirmed via TLC (Chloroform:Methanol 90:10) and HPLC (C18 column, UV/fluorescence detection). Structural elucidation requires UV-Vis spectroscopy (λ~254 nm) and mass spectrometry (Q-TOF MS) .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
this compound is a phase I/II metabolite derived from ellagitannins via gut microbiota-mediated biotransformation. Methylation occurs via catechol-O-methyltransferase (COMT), enhancing blood-brain barrier penetration. Conjugation (sulfation/glucuronidation) occurs in the liver, with phase II metabolites detectable in plasma. Metabotyping (A/B/O) categorizes individuals based on their ability to produce urolithins, affecting bioavailability studies .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data on this compound’s bioavailability and tissue distribution?
Contradictions often arise from inter-individual metabotype variability and methodological differences. To mitigate this:
- Standardize gut microbiota profiles in animal models using gnotobiotic techniques.
- Employ isotopic labeling (e.g., ¹³C-urolithin) to track metabolite distribution via LC-MS/MS.
- Control for COMT polymorphisms in human cohorts using genotyping.
Refer to studies comparing fluorescence vs. DAD detectors, as fluorescence improves sensitivity for low-concentration methyl ethers in CNS tissues .
Q. What mechanistic approaches are recommended to elucidate the anti-inflammatory effects of this compound?
- Transcriptomic profiling : Use RNA-seq to identify NF-κB, JNK, and AMPK pathway modulation.
- Receptor binding assays : Test AHR (aryl hydrocarbon receptor) antagonism via competitive binding assays with ²H-TCDD .
- ROS quantification : Measure intracellular ROS suppression using DCFH-DA probes in macrophage models. Prioritize dose-response studies (0.1–50 µM) to avoid off-target effects .
Q. How can researchers validate the neuroprotective potential of this compound in vivo?
- Blood-brain barrier penetration : Quantify methyl ethers in cerebrospinal fluid (CSF) via HPLC post-administration.
- Behavioral models : Use Morris water maze or radial arm maze in aged rodents to assess cognitive improvement.
- Biomarker analysis : Monitor mitophagy markers (PINK1/Parkin) and synaptic proteins (BDNF) in brain homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
